6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Anticonvulsant Strychnine seizure model AMPA receptor antagonism

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS 55580-65-9) is a fully synthetic 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative belonging to the tetrahydroisoquinoline (THIQ) alkaloid class. The compound features a partially saturated isoquinoline core bearing methoxy substituents at the 6- and 7-positions and a 4-methoxyphenyl group at the 1-position, distinguishing it from benzylisoquinoline analogs such as GS-389.

Molecular Formula C18H21NO3
Molecular Weight 299.37
CAS No. 55580-65-9
Cat. No. B2619893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
CAS55580-65-9
Molecular FormulaC18H21NO3
Molecular Weight299.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC
InChIInChI=1S/C18H21NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3
InChIKeyHMKDPQCXNBOIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS 55580-65-9): Core Chemical Identity and Pharmacological Class


6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS 55580-65-9) is a fully synthetic 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative belonging to the tetrahydroisoquinoline (THIQ) alkaloid class [1]. The compound features a partially saturated isoquinoline core bearing methoxy substituents at the 6- and 7-positions and a 4-methoxyphenyl group at the 1-position, distinguishing it from benzylisoquinoline analogs such as GS-389 [2]. This scaffold has been investigated for anticonvulsant activity via non-competitive AMPA receptor antagonism, for protective effects on cardiac mitochondria under oxidative stress, and for modulation of P-glycoprotein-mediated multidrug resistance [1][3].

Why 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic Tetrahydroisoquinoline Analogs


Generic substitution within the 1-aryl-6,7-dimethoxytetrahydroisoquinoline series is not scientifically valid because anticonvulsant potency, AMPA receptor binding interaction energy, acute toxicity (LD50), and mitochondrial protective efficacy are exquisitely sensitive to the nature and position of the 1-aryl substituent [1]. In head-to-head in vivo comparisons, the 4-methoxyphenyl derivative (compound 5) produced a latency to seizure onset of 16.5 ± 1.8 min in the strychnine model, while the 2-methoxyphenyl regioisomer (compound 6) showed 15.7 ± 1.7 min, the 4-hydroxyphenyl analog (compound 4) showed 14.2 ± 1.8 min, and the 4-chlorophenyl analog (compound 12) showed 18.5 ± 1.9 min, demonstrating that even minor substituent changes on the 1-phenyl ring yield quantitatively distinct pharmacodynamic profiles [1]. Furthermore, substituting the 1-phenyl linkage with a 1-benzyl group, as in GS-389, redirects biological activity toward cGMP phosphodiesterase inhibition and vasorelaxation rather than anticonvulsant action, underscoring that scaffold-level substitution is not functionally interchangeable [2].

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Quantitative Differentiation Evidence for Procurement Decisions


Anticonvulsant Efficacy in the Strychnine-Induced Seizure Model: Direct Comparison with Carbamazepine, Convulex, and Close Regioisomers

In the strychnine-induced seizure model in mice, compound 5 (the 4-methoxyphenyl derivative) at 1.0 mg/kg p.o. significantly prolonged latency to tremor and seizure onset to 16.5 ± 1.8 min compared with 9.8 min in the untreated control group (100% mortality), and reduced seizure duration to 0.54 ± 0.7 min vs. 0.52 min for control, achieving a 60% survival rate [1]. The reference drug carbamazepine at 5–10 mg/kg increased survival by 40–50% and prolonged latency by 29–49%, while convulex at 75–100 mg/kg prolonged latency by 46–57% and reduced seizure duration by 53% [1]. Among close structural analogs tested at the identical 1.0 mg/kg dose, the 4-methoxyphenyl derivative (compound 5) exhibited a latency of 16.5 ± 1.8 min, exceeding the 4-hydroxyphenyl analog (compound 4: 14.2 ± 1.8 min), the 2-methoxyphenyl regioisomer (compound 6: 15.7 ± 1.7 min), and the 4-nitrophenyl analog (compound 9: 13.5 ± 1.9 min) [1].

Anticonvulsant Strychnine seizure model AMPA receptor antagonism

Anticonvulsant Activity in the Nicotine-Induced Seizure Model: Survival Rate and LD50 Comparison with Reference Drugs

In the nicotine-induced seizure model (nicotine 10 mg/kg s.c.), compound 5 at 1.0 mg/kg p.o. achieved an 80% survival rate, with a latency to seizure onset of 2.1 ± 0.09 min and a seizure duration of 10.3 ± 0.6 min, compared to 70% mortality in the untreated control group (seizure duration 13.5 ± 0.8 min) [1]. The acute oral LD50 of compound 5 was determined to be 1040.3 mg/kg (986.0–1079.8 mg/kg 95% CI), which is substantially higher (lower acute toxicity) than compound 6 (LD50 286.7 mg/kg), compound 10 (LD50 264.2 mg/kg), and compound 11 (LD50 232.4 mg/kg) [1]. For reference, carbamazepine achieved a 60–80% survival rate in this model, while valproate achieved 90% [1].

Nicotine seizure model Acute toxicity Survival rate

AMPA Receptor (PDB 1FTL) Molecular Docking: C-Docker Interaction Energy Relative to Co-crystallized Ligand and Series Comparators

In silico docking against the AMPA receptor (PDB ID: 1FTL) revealed that compound 5 exhibits a (−)C-Docker interaction energy of −38.24 Kcal/mol, compared to the co-crystallized ligand 6,7-dinitroquinoxaline-2,3-dione at −41.60 Kcal/mol (RMSD 0.5 Å upon re-docking) [1]. Compound 5 formed 1 hydrogen bond donor and 1 carbon–hydrogen bond with THR91, 1 carbon–hydrogen bond with THR143, 1 carbon–hydrogen bond with SER140, 1 pi–pi bond and 1 pi–carbon bond with TYR61, and 1 pi–alkyl interaction with LEU138 [1]. The interaction energy of compound 5 (−38.24 Kcal/mol) was more favorable than that of the 4-hydroxy analog (compound 4: −36.33 Kcal/mol) and the 2-methoxy analog (compound 6: −37.21 Kcal/mol), though less favorable than the 2-hydroxy analog (compound 3: −39.20 Kcal/mol) [1].

Molecular docking AMPA receptor C-Docker interaction energy

Mitochondrial Protective Efficacy Under Oxidative Stress: Head-to-Head Comparison with the 4-Dimethylamino Analog (F-24)

In a rat model of oxidative stress (OS) induced by oral PbCl₂ (10 mg/kg daily), the isoquinoline alkaloid F-4 (1-(4-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) administered at 30 mg/kg/day for 7 days demonstrated a greater inhibitory effect on heart mitochondrial swelling than its structural analog F-24 (1-(4-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) [1]. Both F-4 and F-24 exhibited inhibitory effects on Fe²⁺/citrate-induced lipid peroxidation of rat heart mitochondrial membranes under OS conditions, and only 10% mortality was observed in the OS model groups [1]. The authors concluded that the inhibitory effect of F-4 on mitochondrial swelling was more active than that of F-24 [1].

Mitochondrial protection Oxidative stress Cardioprotection

Predictive ADMET Profile and Oral Drug-Likeness: Comparative Data Across 33 Tetrahydroisoquinoline Derivatives

In a predictive ADMET study conducted using Discovery Studio 4.0 across 33 derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, compound 5 displayed an aqueous solubility level of 2, a blood–brain barrier (BBB) penetration level of 1, and a good (0) absorption level [1]. The compound was predicted to be non-mutagenic in the Ames test, with a carcinogenic potency TD50 in rat of 5.47 mg/kg/day [1]. Compound 5 was predicted as a CYP2D6 inhibitor (FALSE for non-inhibitor) with hepatotoxic probability TRUE, plasma protein binding TRUE, Alog P98 of 3.005, and 2D polar surface area (PSA) of 39.6 Ų [1]. In comparison, the 4-hydroxy analog (compound 4) exhibited a higher BBB level of 2 and the 2-methoxy analog (compound 6) showed an identical BBB level of 1 but a lower TD50 of 8.996 mg/kg/day [1].

ADMET prediction Blood-brain barrier Drug-likeness

Psychopharmacological Activity Profile and Low-Toxicity Classification Relative to Carbamazepine and Convulex

An independent study by Sanoyev (2025) classified 1-(4-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a low-toxicity compound exhibiting psychopharmacological activity across a broad dose range (0.1, 0.5, 1.0, 5.0, and 10.0 mg/kg) and concluded that its anticonvulsant efficacy was not inferior to the clinically used reference drugs carbamazepine and convulex (valproic acid) [1]. This finding corroborates the quantitative data from Azamatov et al. (2025) and provides an independent replication of the compound's anticonvulsant potential.

Psychopharmacology Anticonvulsant Low toxicity

6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Evidence-Backed Research and Industrial Application Scenarios


Non-Competitive AMPA Receptor Antagonist Lead Optimization for Refractory Epilepsy

The compound's demonstrated anticonvulsant activity in both strychnine-induced (60% survival at 1.0 mg/kg) and nicotine-induced (80% survival at 1.0 mg/kg) seizure models, combined with its AMPA receptor docking interaction energy of −38.24 Kcal/mol, supports its use as a starting scaffold for non-competitive AMPA receptor antagonist programs targeting pharmacoresistant epilepsy [1]. The favorable predicted BBB penetration (level 1) and good oral absorption profile further justify its selection for CNS drug discovery cascades requiring both target engagement and developability [1].

Cardiac Mitochondrial Protection Research Under Oxidative Stress Conditions

The compound (designated F-4) demonstrated superior inhibition of heart mitochondrial swelling compared to the 4-dimethylamino analog (F-24) in a PbCl₂-induced oxidative stress rat model at 30 mg/kg/day [1]. This evidence supports the compound's application in mitochondrial permeability transition pore (mPTP) research and cardioprotection studies, particularly where oxidative stress-induced mitochondrial dysfunction is a central pathological mechanism [1].

Structure-Activity Relationship (SAR) Probe for 1-Aryl Substituent Effects on Anticonvulsant Pharmacophore Mapping

With quantitative head-to-head data available for 33 derivatives in the same study, the 4-methoxyphenyl derivative serves as an essential SAR probe compound for mapping the electronic and steric requirements of the 1-aryl position [1]. The compound's intermediate C-Docker interaction energy (−38.24 Kcal/mol), moderate BBB penetration (level 1), and LD50 of 1040.3 mg/kg provide a well-characterized reference point for systematic exploration of substituent effects on anticonvulsant potency, AMPA receptor binding, and toxicological outcomes [1].

P-Glycoprotein (P-gp) Modulation Studies in Multidrug-Resistant Cancer Cell Lines

The 6,7-dimethoxytetrahydroisoquinoline scaffold, of which this compound is a representative member, shares structural features with known P-gp inhibitors such as tariquidar and elacridar [1]. In a SAR study, 6,7-dimethoxytetrahydroisoquinoline derivatives achieved EC50 values as low as 1.64 μM for P-gp inhibition, with compound 3c increasing doxorubicin accumulation 5.7-fold in MCF7/Adr resistant breast cancer cells and shifting doxorubicin antiproliferative effect from 5% to 95% when co-administered at 20 μM [1]. The 4-methoxyphenyl derivative, as a structurally characterized building block within this chemotype, can serve as a reference compound for further P-gp modulator optimization.

Quote Request

Request a Quote for 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.